1-(2-Amino-5-fluorophenyl)-2,2,2-trifluoroethanone
Overview
Description
1-(2-Amino-5-fluorophenyl)-2,2,2-trifluoroethanone is an organic compound with the molecular formula C8H8FNO. It is a white crystalline solid that is not easily soluble in water but dissolves in organic solvents such as ethanol and dimethylformamide
Preparation Methods
The synthesis of 1-(2-Amino-5-fluorophenyl)-2,2,2-trifluoroethanone typically involves the reaction of 2-amino-5-fluorobenzaldehyde with trifluoroacetic anhydride under controlled conditions . The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound .
Chemical Reactions Analysis
1-(2-Amino-5-fluorophenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards the desired products .
Scientific Research Applications
1-(2-Amino-5-fluorophenyl)-2,2,2-trifluoroethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-fluorophenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects . The exact pathways and molecular interactions are subjects of ongoing research, aiming to elucidate the detailed mechanisms by which this compound exerts its effects .
Comparison with Similar Compounds
1-(2-Amino-5-fluorophenyl)-2,2,2-trifluoroethanone can be compared with other similar compounds, such as:
2-Amino-5-fluorobenzaldehyde: A precursor in the synthesis of the target compound, differing mainly in the presence of the aldehyde group instead of the trifluoroethanone moiety.
2-Amino-5-fluorophenylacetic acid: Another related compound, where the trifluoroethanone group is replaced by an acetic acid group.
The uniqueness of this compound lies in its trifluoroethanone group, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
1-(2-amino-5-fluorophenyl)-2,2,2-trifluoroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO/c9-4-1-2-6(13)5(3-4)7(14)8(10,11)12/h1-3H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPZGQVYRTUGEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30476532 | |
Record name | 1-(2-Amino-5-fluorophenyl)-2,2,2-trifluoroethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30476532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214288-07-0 | |
Record name | 1-(2-Amino-5-fluorophenyl)-2,2,2-trifluoroethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30476532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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